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Compound of Interest |

3,4-
Compound Name: Bis(trifluoromethyl)phenylboronic
acid

Cat. No.: B598293

\ J

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Physical Properties of 2,4- and 3,5-
Bis(trifluoromethyl)phenylboronic Acid

A Note on 3,4-Bis(trifluoromethyl)phenylboronic Acid:

Initial searches for the physical properties, synthesis, and commercial availability of 3,4-
Bis(trifluoromethyl)phenylboronic acid did not yield any specific data. This suggests that
this particular isomer is not a commonly available or well-characterized compound in the
scientific literature or commercial chemical catalogs. Therefore, this guide focuses on the well-
documented and commercially available isomers: 2,4-Bis(trifluoromethyl)phenylboronic acid
and 3,5-Bis(trifluoromethyl)phenylboronic acid. The information provided for these isomers is
intended to be a helpful alternative for researchers interested in phenylboronic acids with two
trifluoromethyl substituents.
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2,4-1somer Data

User Request 3,4-Bis(trifluoromethyl)phenylboronic acid Data Unavailable b g Alternative Isomers

3,5-Isomer Data

Click to download full resolution via product page

Caption: Rationale for providing data on alternative isomers.

Physical Properties of 2,4-
Bis(trifluoromethyl)phenylboronic Acid

This section details the known physical and chemical properties of 2,4-
Bis(trifluoromethyl)phenylboronic acid.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b598293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula CsHsBF6s0O2

Molecular Weight 257.93 g/mol

CAS Number 153254-09-2
Crystals, White to slightly yellow crystalline

Appearance
powder

Melting Point 110-117 °C
Phenylboronic acids generally exhibit high
solubility in ethers and ketones, moderate

N solubility in chloroform, and very low solubility in

Solubility
hydrocarbons.[1][2] The presence of
trifluoromethyl groups may enhance solubility in
organic solvents.
The pKa of phenylboronic acids can be
influenced by substituents on the phenyl ring.
While a specific pKa for the 2,4-

K bis(trifluoromethyl) isomer is not readily
pKa

available, the electron-withdrawing nature of the
trifluoromethyl groups is expected to lower the
pKa compared to unsubstituted phenylboronic

acid.

Physical Properties of 3,5-
Bis(trifluoromethyl)phenylboronic Acid

This section details the known physical and chemical properties of 3,5-
Bis(trifluoromethyl)phenylboronic acid.
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Property Value
Molecular Formula CsHsBFsO2
Molecular Weight 257.93 g/mol [3]
CAS Number 73852-19-4[3]
Powder[3], White to Orange to Green powder to
Appearance
crystal
Melting Point 217-220 °C (lit)[3]
Generally soluble in various organic solvents.[1]
N [2] The trifluoromethyl groups are known to
Solubility o o )
enhance reactivity and solubility in many organic
solvents.
A specific pKa value is not readily available in
the searched literature. However, the strong
pKa electron-withdrawing trifluoromethyl groups are

anticipated to increase the Lewis acidity of the

boronic acid.

Experimental Protocols

The following are generalized experimental protocols for determining key physical properties of
arylboronic acids.

Melting Point Determination

Objective: To determine the melting point range of a solid arylboronic acid sample.
Methodology:

o Sample Preparation: A small amount of the dry crystalline sample is placed in a capillary
tube and packed to a height of 2-3 mm.[4]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-
Temp or similar device.
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e Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the
expected melting point.[5] The heating rate is then reduced to 1-2°C per minute to ensure
accurate measurement.[5]

o Observation: The sample is observed through a magnifying lens. The temperature at which
the first drop of liquid appears is recorded as the beginning of the melting range. The
temperature at which the entire sample becomes a liquid is recorded as the end of the
melting range.[6]

e Reporting: The result is reported as a melting point range. Pure compounds typically have a
sharp melting range of 0.5-1°C.

NMR Spectroscopic Analysis

Objective: To obtain *H, 3C, and *B NMR spectra to confirm the structure and purity of the
arylboronic acid.

Methodology:

e Sample Preparation: A few milligrams of the arylboronic acid are dissolved in a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-da). It is noted that boronic acids can
form oligomers, which may lead to broad signals in the NMR spectrum.[7]

e Spectrometer Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H, 13C, or 11B).

o Data Acquisition: Standard pulse programs are used to acquire the spectra. For 2B NMR,
specific pulse sequences may be required to suppress background noise from the probe and
borosilicate NMR tubes.[8]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected.

e Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed
to confirm the chemical structure of the compound. For 1B NMR, the chemical shift can
provide information about the coordination state of the boron atom.[9][10][11]
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Solubility Determination

Objective: To quantitatively determine the solubility of the arylboronic acid in various organic
solvents.

Methodology (Dynamic Method):

Sample Preparation: A known amount of the arylboronic acid is placed in a vessel with a
known volume of the desired solvent.[2]

» Heating and Observation: The mixture is heated slowly while being stirred. The temperature
at which the solid completely dissolves (the solution becomes clear) is recorded.[2][12]

o Turbidity Measurement: A more precise method involves using a luminance probe to detect
the disappearance of turbidity as the solid dissolves.[2][12]

» Data Analysis: The experiment is repeated with different concentrations of the solute to
construct a solubility curve as a function of temperature.[12]

Application in Suzuki-Miyaura Coupling

Bis(trifluoromethyl)phenylboronic acids are valuable reagents in organic synthesis, particularly
in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.
[13][14][15]
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Reactants Catalyst System
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Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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